

Oxaprozin polymorphic form control strategies

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Compound Focus: Oxaprozin

CAS No.: 21256-18-8

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Documented Solid Forms of Oxaprozin

The following table summarizes the novel solid forms of **Oxaprozin** identified in the literature, which are central to polymorph control strategies.

Solid Form Type	Co-former / Agent	Key Characteristics / Purpose	Reference
Cocrystal	4,4'-bipyridine	Alters solid-state properties of the Active Pharmaceutical Ingredient (API).	[1]
Cocrystal	1,2-bis(4-pyridyl)ethane	Alters solid-state properties of the API.	[1]
Molecular Salt	Piperazine	Modest impact on solubility and dissolution rate.	[1]
Molecular Salt	2-amino-3-picoline	Modest impact on solubility and dissolution rate.	[1]
Drug-Drug Salt	Salbutamol	Potential for controlled release of Salbutamol; combination therapy for asthma-related inflammation.	[1]

Solid Form Type	Co-former / Agent	Key Characteristics / Purpose	Reference
Hydrogel Loaded	Poly(2-hydroxypropyl acrylate/itaconic acid)	Dual pH- and temperature-sensitivity for targeted and self-regulated drug delivery.	[2]
Nanoemulgel (NEG)	Gaultheria Oil & Carbopol 974	Biphasic drug release (78.1% in 25h), good penetration, and sustained release for topical application.	[3]

Stability and Solubility of Solid Forms

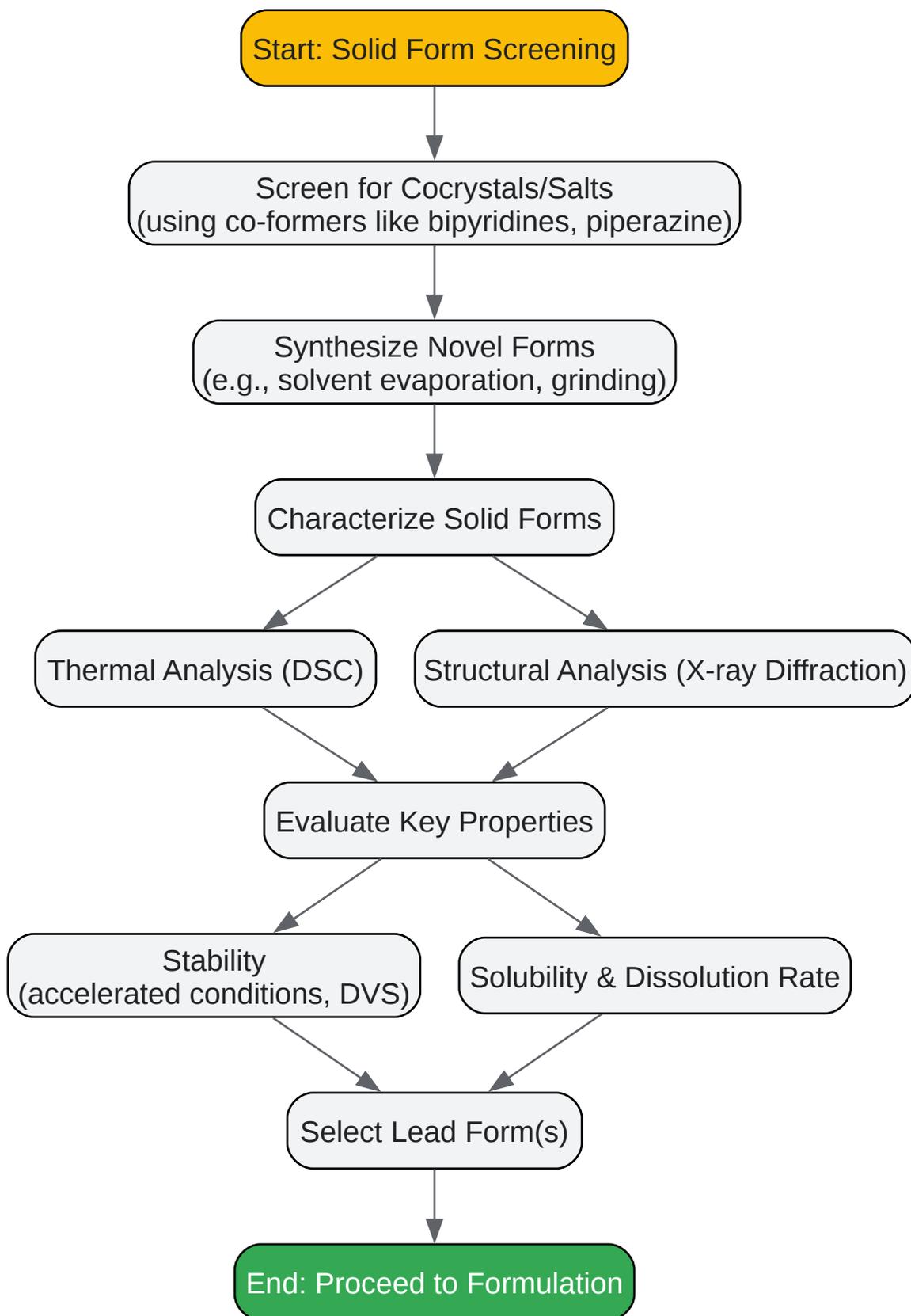
Stability and solubility are critical factors when selecting a solid form. The following data compares these properties for different **Oxaprozin** formulations.

Form / Property	Assessment Method	Findings	Reference
Piperazine & Salbutamol Salts	Accelerated test conditions, slurry, dynamic vapour sorption	Pharmaceutically acceptable salts were stable.	[1]
Piperazine & Salbutamol Salts	Solubility & Dissolution Rate	Showed a modest effect ; did not drastically improve solubility.	[1]
Oxaprozin (Untreated)	Aqueous Solubility	Poor solubility: 0.0325 mg mL⁻¹ .	[1]
Oxaprozin in SC-CO ₂	AI-based Optimization (Gradient Boosting Model)	Optimized solubility: 0.001242 mole fraction (at 380.4 bar, 33.15 K).	[4]

Suggested Experimental Workflows

Based on the general principles of pharmaceutical development and the information found, here are two key experimental protocols relevant to controlling **Oxaprozin** solid forms.

Protocol 1: Solid Form Screening and Characterization This is a foundational workflow for identifying and selecting optimal polymorphic forms.



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Protocol 2: Developing a Targeted Delivery System This workflow outlines the steps for creating a advanced delivery system for **Oxaprozin**, such as a hydrogel.

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References

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